molecular formula C16H22BF3O3 B3349275 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2121513-99-1

2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B3349275
CAS No.: 2121513-99-1
M. Wt: 330.2 g/mol
InChI Key: DLJPUCWOUNOLLE-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions. This compound features a phenyl ring substituted with an isopropoxy group and a trifluoromethyl group, and a boronic acid moiety protected as a pinacol ester.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The compound can be synthesized by reacting 2-isopropoxy-4-(trifluoromethyl)phenol with boronic acid in the presence of pinacol. The reaction typically involves refluxing the reactants in an inert atmosphere (e.g., nitrogen) with a suitable solvent such as dichloromethane or toluene.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic ester formation.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a suitable base.

  • Oxidation and Reduction: The boronic ester can undergo oxidation to form phenols or reduction to form boronic acids.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.

  • Bases: Common bases include sodium carbonate, potassium phosphate, and cesium fluoride.

  • Solvents: Common solvents include toluene, tetrahydrofuran (THF), and water.

Major Products Formed:

  • Biaryls: In Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound.

  • Phenols: Upon oxidation, the major product is the corresponding phenol.

  • Boronic Acids: Upon reduction, the major product is the boronic acid derivative.

Mechanism of Action

Target of Action

The primary target of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The compound’s stability and preparation ease can potentially impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and polymers.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is strongly influenced by the pH of the environment . The compound is also usually bench stable, indicating it can withstand typical laboratory conditions .

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: In biological research, the compound is used to study enzyme inhibition and to develop inhibitors for various biological targets. It is also used in the synthesis of fluorescent probes for biological imaging.

Medicine: The compound has potential applications in drug discovery and development. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: In the chemical industry, the compound is used in the production of materials, such as polymers and advanced materials, due to its ability to form stable carbon-carbon bonds.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar to the compound , but lacks the isopropoxy and trifluoromethyl groups.

  • Biphenylboronic Acid: Another boronic acid derivative used in cross-coupling reactions, but with a different substitution pattern on the phenyl ring.

  • Pinacol Boronic Ester: A general boronic ester used in various cross-coupling reactions.

Uniqueness: The presence of the isopropoxy and trifluoromethyl groups on the phenyl ring makes this compound unique, as these substituents can influence the reactivity and selectivity of the cross-coupling reactions. The trifluoromethyl group, in particular, can enhance the stability and electronic properties of the compound.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-propan-2-yloxy-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BF3O3/c1-10(2)21-13-9-11(16(18,19)20)7-8-12(13)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJPUCWOUNOLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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